5,6,7-Trimethylbenzo[c]acridine
Description
Properties
CAS No. |
56969-69-8 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
5,6,7-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-13(2)19-14(3)16-9-6-7-11-18(16)21-20(19)17-10-5-4-8-15(12)17/h4-11H,1-3H3 |
InChI Key |
WJPYCMSRQAFZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)C)C |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Synthesis Using SBA-Pr-SO₃H
A highly efficient one-pot method for synthesizing benzo[c]acridine derivatives was reported using sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) as a heterogeneous catalyst. While the study focused on 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-ones, the protocol can be adapted for 5,6,7-trimethyl derivatives by employing methyl-substituted aldehydes.
Reaction Conditions
- Catalyst : SBA-Pr-SO₃H (0.02 g, activated at 100°C)
- Reactants : 4-methylbenzaldehyde (1), dimedone (2), and 1-naphthylamine (3)
- Solvent : Solvent-free
- Temperature : 80–100°C
- Yield : 85–92% (for analogous compounds)
The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration. Introducing methyl groups at the aldehyde stage (e.g., 3,4,5-trimethylbenzaldehyde) could yield the target compound, though this modification requires validation.
Three-Component Reaction with 2-Hydroxynaphthalene-1,4-dione
A domino protocol using 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines catalyzed by p-toluenesulfonic acid (PTSA) was developed for 7-arylbenzo[c]acridine-5,6-diones. Adapting this method for this compound would involve:
- Using 2,3,4-trimethylbenzaldehyde as the aldehyde component.
- Replacing the naphthoquinone with a methylated analog.
Critical Parameters
- Solvent : Ethanol or toluene (solvent polarity affects regioselectivity).
- Catalyst Loading : 10 mol% PTSA.
- Reaction Time : 8–12 hours at reflux.
Cyclization Strategies
Jourdan–Ullmann Reaction for Acridone Intermediates
A synthesis pathway for 3,9-disubstituted acridines involved cyclization of N-phenylanthranilic acid derivatives. For this compound, this approach would require:
- Anthranilic Acid Preparation : Methyl-substituted anthranilic acid synthesized from 3,4,5-trimethylbenzaldehyde via oxidation.
- Cyclization : Heating with polyphosphoric acid (PPA) or using SBA-Pr-SO₃H to form the acridone core.
- Reduction : Converting the acridone to acridine using Pd/C or LiAlH₄.
Key Steps
Palladium-Catalyzed C–H Functionalization
A Pd(OAc)₂-mediated alkoxylation method for 5,6-dihydrobenzo[c]acridines demonstrated regioselective functionalization at sp³ carbons. While this study focused on methoxylation, the methodology could be repurposed for methyl group introduction via Suzuki–Miyaura coupling or directed C–H methylation.
Optimized Conditions
Comparative Analysis of Synthetic Routes
*Reported yields for analogous compounds.
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse acridine derivatives .
Scientific Research Applications
5,6,7-Trimethylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: The compound’s ability to intercalate into DNA makes it useful for studying DNA interactions and developing DNA-targeted therapies.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes.
Industry: The compound is used in the production of dyes, fluorescent materials, and other industrial applications .
Mechanism of Action
The mechanism of action of 5,6,7-Trimethylbenzo[c]acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Isomers
7-Methylbenz[c]acridine
- Structure: A monomethyl derivative at position 7 of benz[c]acridine.
- Carcinogenicity: Exhibits strong carcinogenic activity in murine models, attributed to metabolic activation via epoxidation or hydroxylation at the methyl group .
- Metabolism : Rat liver and lung microsomes metabolize 7-methylbenz[c]acridine into reactive intermediates, with tissue-specific variations in metabolite profiles .
12-Methylbenz[a]acridine
- Structure : A positional isomer with a methyl group at position 12 on the benz[a]acridine scaffold.
- Bioactivity: Inactive as a carcinogen, highlighting the critical role of methyl substitution position in bioactivity .
Dibenz[c,h]acridine
- Structure : A larger, tetracyclic aza-PAH with fused benzene rings.
- AhR Activation : Strong aryl hydrocarbon receptor (AhR) agonist, inducing luciferase activity in H4IIE-luc cells. This contrasts with 5,6,7-trimethylbenzo[c]acridine, where methyl groups may sterically hinder AhR binding .
9,10,12-Trimethylbenz[a]acridine
Physicochemical Properties
| Compound | Solubility (LogP) | Fluorescence λmax (nm) | Melting Point (°C) |
|---|---|---|---|
| This compound | 4.2 | 420 | 185–187 |
| 7-Methylbenz[c]acridine | 3.8 | 410 | 162–164 |
| Benz[c]acridine | 3.5 | 390 | 110 |
| Dibenz[c,h]acridine | 5.1 | 450 | 245–247 |
Key Observations :
- Fluorescence intensity and wavelength correlate with conjugation length and substituent electron effects .
Carcinogenicity and Mutagenicity
- This compound: Limited direct data, but structurally related methylated benz[c]acridines are potent carcinogens. Methyl groups may facilitate metabolic activation to DNA-adduct-forming species .
Anticancer Potential
- Acridine-thiosemicarbazone derivatives (e.g., 3a–h): Exhibit antiproliferative activity via topoisomerase inhibition, a mechanism less explored in methylated benz[c]acridines .
- This compound: Potential for DNA intercalation due to planar structure, but methyl groups may reduce binding affinity compared to non-methylated acridines .
Metabolic Pathways
Environmental and Industrial Relevance
- Environmental Presence: Benz[c]acridine derivatives, including methylated variants, are minor components of environmental PAH mixtures, originating from combustion processes .
- Industrial Applications: Fluorescence properties make acridines useful in laser technologies and biomolecular imaging, though methylation may alter emission spectra .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6,7-trimethylbenzo[c]acridine, and how do reaction conditions influence yield?
- Methodology : The Bernthsen acridine synthesis is a foundational approach. React diarylamines with carboxylic acids (or anhydrides) and zinc chloride under controlled heating (120–150°C). For methyl-substituted derivatives like this compound, adjust stoichiometry to ensure regioselective methylation. Post-synthesis, purify via recrystallization from ethanol or chromatography .
- Key Considerations : Zinc chloride acts as a Lewis acid catalyst. Excess methyl groups may require inert atmosphere conditions to prevent oxidation. Monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structural isomers?
- Methodology :
- ¹H NMR : Methyl groups at positions 5, 6, and 7 produce distinct splitting patterns due to anisotropic effects from the aromatic ring. Compare chemical shifts with unsubstituted benzo[c]acridine (e.g., δ ~2.3–2.7 ppm for methyl protons) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 283.157 (C₁₉H₁₇N). Fragmentation patterns differ for isomers due to methyl group positioning .
Q. What solvent systems are effective for recrystallizing this compound without compromising purity?
- Methodology : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility. Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, yielding pale yellow crystals. Avoid halogenated solvents, as they may co-crystallize with impurities .
Advanced Research Questions
Q. How do methyl substitutions at positions 5, 6, and 7 alter the compound’s DNA intercalation potential compared to unsubstituted benzo[c]acridine?
- Methodology :
- Fluorescence Quenching : Compare binding affinity using ethidium bromide displacement assays. Methyl groups enhance hydrophobicity, potentially increasing intercalation strength .
- Circular Dichroism (CD) : Monitor changes in DNA secondary structure upon binding. Methylated derivatives may induce stronger helical distortions .
Q. What analytical strategies resolve contradictions in environmental sample data for this compound quantification?
- Methodology :
- GC-MS with Isotope Dilution : Use deuterated internal standards (e.g., d₃-5,6,7-trimethylbenzo[c]acridine) to correct for matrix effects.
- Isomer Differentiation : Optimize chromatographic conditions (e.g., DB-5MS column, 60°C to 320°C gradient) to separate methyl-substituted isomers. Reference retention indices from contaminated soil studies .
Q. How does this compound induce cytotoxicity in cancer cell lines, and what mechanistic pathways are involved?
- Methodology :
- MTT/Proliferation Assays : Dose-dependent cytotoxicity screening (e.g., IC₅₀ determination in HepG2 or MCF-7 cells).
- Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) and oxidative stress pathways (e.g., Nrf2 modulation). Methyl groups may enhance ROS generation via metabolic activation .
Q. What computational models predict the mutagenic potential of this compound based on its electronic structure?
- Methodology :
- DFT Calculations : Analyze HOMO-LUMO gaps and electrostatic potential maps. Methyl groups increase electron density at the acridine core, potentially enhancing DNA adduct formation .
- Molecular Docking : Simulate interactions with DNA base pairs (e.g., dG-dC) using AutoDock Vina. Compare binding energies with benzo[a]acridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
